molecular formula C27H23O2P B1625137 1-Phenoxy-3-(triphenyl-$l^{5}-phosphanylidene)propan-2-one CAS No. 33502-03-3

1-Phenoxy-3-(triphenyl-$l^{5}-phosphanylidene)propan-2-one

Cat. No. B1625137
CAS RN: 33502-03-3
M. Wt: 410.4 g/mol
InChI Key: ZGDFXYHVIFUFEX-UHFFFAOYSA-N
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Description

“1-Phenoxy-3-(triphenyl-$l^{5}-phosphanylidene)propan-2-one” is an organic compound . It has good thermal stability and solubility, and can dissolve in various organic solvents .


Synthesis Analysis

This compound is used as a Wittig reagent in the synthesis of functionalized pyrrolidines and cyclobutanones . It is also used in the synthesis of α,β-unsaturated esters from dicarbonyl compounds .


Molecular Structure Analysis

The molecular weight of “1-Phenoxy-3-(triphenyl-$l^{5}-phosphanylidene)propan-2-one” is 348.374702 g/mol . The molecular formula is C27H23O2P .


Chemical Reactions Analysis

This compound is used as a reactant for cascade reactions of enals for enantioselective synthesis of indane derivatives, enantioselective conjugate addition for synthesis of α-branched indoles, and synthesis of 1,2-dioxanes with antitrypanosomal activity .


Physical And Chemical Properties Analysis

It is a colorless crystalline solid with a predicted density of 1.08±0.1 g/cm3 . The predicted melting point is 147.0 to 151.0 °C, and the predicted boiling point is 491.8±28.0 °C . It is insoluble in water but can dissolve in acetonitrile and chloroform .

Safety And Hazards

This compound may be irritating to the eyes and skin. When using it, appropriate personal protective equipment, such as laboratory gloves and goggles, should be worn. It should also be kept away from sources of ignition and oxidizing agents, stored in a dry, cool place, and avoided contact with air .

properties

IUPAC Name

1-phenoxy-3-(triphenyl-λ5-phosphanylidene)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23O2P/c28-23(21-29-24-13-5-1-6-14-24)22-30(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,22H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDFXYHVIFUFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451952
Record name 1-Phenoxy-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Phenoxy-2-oxopropylidene)triphenylphosphorane

CAS RN

33502-03-3
Record name 1-Phenoxy-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Phenoxyacetylmethyltriphenylphosphonium chloride (10 g, 22.40 mmol) was suspended in 250 ml water with a few crystals of phenolphthalien added as an indicator. Sodium hydroxide (5%) was added dropwise until the vigorously stirred mixture turned pink. The white solid was collected, washed with water, and dried in a desicator, weight 9 g (98%); mp 127-128.5; ir (KBr, cm-1) 1595, 1580, 1540, 1480, 1435, 1400, 1225, 1105, 1045, 870; nmr (DCCl3, ppm) 7.90-6.90 (m, 21H), 4.53 (s, 2H).
Name
Phenoxyacetylmethyltriphenylphosphonium chloride
Quantity
10 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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O=C(COc1ccccc1)C[P+](c1ccccc1)(c1ccccc1)c1ccccc1
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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